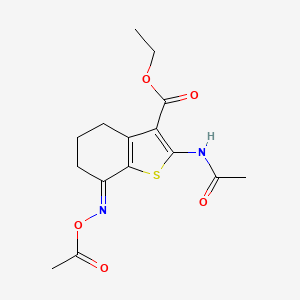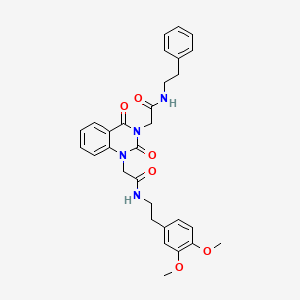![molecular formula C18H13BrN4 B14998078 6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998078.png)
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method includes the use of microwave irradiation, which provides a solvent- and catalyst-free environment, resulting in high yields and a clean reaction . Another approach involves the use of phase transfer catalysis (PTC) to facilitate the reaction between 5-bromopyridine-2,3-diamine and benzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and phase transfer catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly in targeting phosphatidylinositol-3-kinases (PI3K) pathways.
Antimicrobial Research: The compound exhibits promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Pharmaceutical Chemistry: It serves as a scaffold for the development of various therapeutic agents, including antiviral, antibacterial, and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits the PI3K pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind effectively to the active sites of target enzymes, modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but have different functional groups attached.
Uniqueness
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific arrangement of functional groups, which confer distinct biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in drug discovery and development.
Propriétés
Formule moléculaire |
C18H13BrN4 |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
6-bromo-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H13BrN4/c19-13-9-10-16-22-17(15-8-4-5-11-20-15)18(23(16)12-13)21-14-6-2-1-3-7-14/h1-12,21H |
Clé InChI |
KZRRAAMICZXXTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl 3-propyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14997995.png)
![13-butylsulfanyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B14998003.png)
![5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998011.png)

![(2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone](/img/structure/B14998029.png)
![8-(2,5-Dimethoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14998033.png)
![N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14998037.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14998038.png)
![2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14998049.png)
![Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate](/img/structure/B14998053.png)
![2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998057.png)

![8-(4-bromophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14998087.png)
![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14998097.png)
